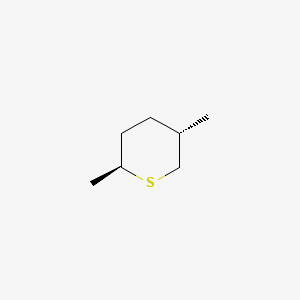
(2S,5S)-2,5-Dimethylthiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2,5-Dimethylthiane is an organic compound that belongs to the class of thianes Thianes are six-membered sulfur-containing heterocycles The specific stereochemistry of this compound indicates that it has two chiral centers, both in the S configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diene precursors that undergo cyclization in the presence of sulfur sources. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2S,5S)-2,5-Dimethylthiane can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiane ring into sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfur atom or other functional groups attached to the thiane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the thiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2S,5S)-2,5-Dimethylthiane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,5S)-2,5-Dimethylthiane involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors or active sites.
類似化合物との比較
Similar Compounds
(2R,5R)-2,5-Dimethylthiane: The enantiomer of (2S,5S)-2,5-Dimethylthiane with opposite stereochemistry.
Thiane: The parent compound without the methyl substituents.
2,5-Dimethylthiolane: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two chiral centers. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its enantiomers and other related compounds.
特性
CAS番号 |
61568-44-3 |
|---|---|
分子式 |
C7H14S |
分子量 |
130.25 g/mol |
IUPAC名 |
(2S,5S)-2,5-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChIキー |
FCFFROVETURYHE-BQBZGAKWSA-N |
異性体SMILES |
C[C@H]1CC[C@@H](SC1)C |
正規SMILES |
CC1CCC(SC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)

![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
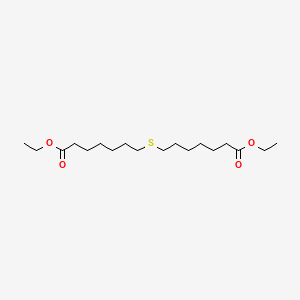
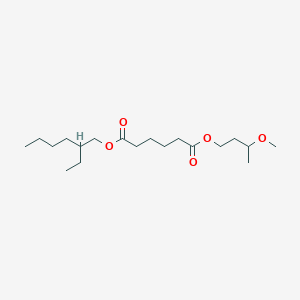
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

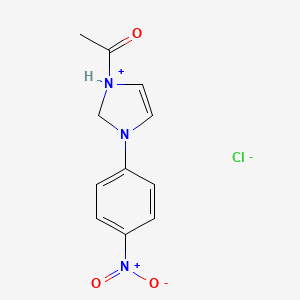
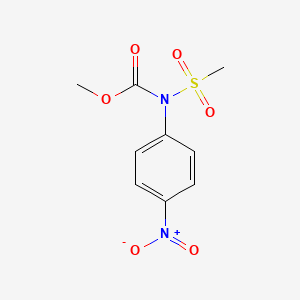
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
